molecular formula C13H10N2 B8685554 3'-Cyano-biphenyl-3-ylamine

3'-Cyano-biphenyl-3-ylamine

Cat. No. B8685554
M. Wt: 194.23 g/mol
InChI Key: JVYDVOFHHHCSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Cyano-biphenyl-3-ylamine is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Cyano-biphenyl-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Cyano-biphenyl-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3'-Cyano-biphenyl-3-ylamine

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

3-(3-aminophenyl)benzonitrile

InChI

InChI=1S/C13H10N2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8H,15H2

InChI Key

JVYDVOFHHHCSRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-cyanophenyl boronic acid (0.131 g, 0.872 mmol) and 3-bromoaniline (0.063 mL, 0.581 mmol) were combined in dioxane (2 mL) in a flame-dried, round-bottom flask. K3PO4 (1.27M, 0.778 mL, 0.99 mmol), PCy3 (0.004 g, 0.014 mmol), and Pd2(dba)3 (0.005 g, 0.006 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in CH2Cl2. The organic phase was dried over MgSO4, filtered, and concentrated under vacuum. The crude product was purified by flash silica column chromatography (10-100% EtOAc/hexanes). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.085 g in 75% yield.
Quantity
0.131 g
Type
reactant
Reaction Step One
Quantity
0.063 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.778 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.004 g
Type
reactant
Reaction Step Three
Quantity
0.005 g
Type
catalyst
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.